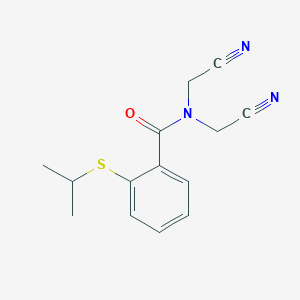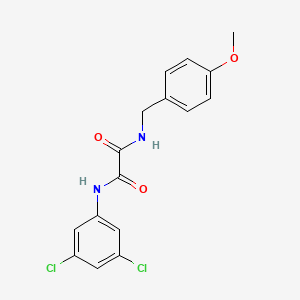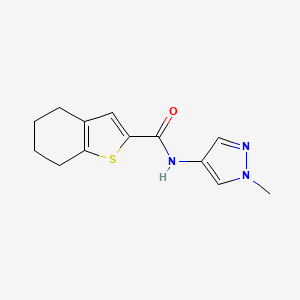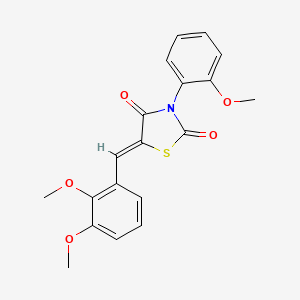![molecular formula C25H24N4O4S B4620767 6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)
6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
Thiadiazolo[3,2-a]pyrimidin-7-ones are a class of heterocyclic compounds known for their varied biological activities and potential applications in medicinal chemistry. These compounds, including derivatives similar to the one inquired about, are synthesized through various methods involving the condensation of thiadiazole and pyrimidine moieties, demonstrating their significance in synthetic chemistry.
Synthesis Analysis
Synthesis of thiadiazolo[3,2-a]pyrimidine derivatives often involves the reaction of active methylene groups with carbon disulfide, phenyl isothiocyanate, and further alkylation by alkyl halides, leading to the formation of ketene dithioacetal fragments as intermediates (Kukaniev et al., 1998). This process illustrates the complexity and versatility in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of thiadiazolo[3,2-a]pyrimidin-7-ones and their derivatives are characterized using various spectroscopic techniques, including X-ray structural analysis, to establish the configuration and confirm the synthesis outcomes. For instance, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established through X-ray structural analysis, highlighting the importance of these techniques in understanding the molecular architecture of these compounds (Elokhina et al., 1996).
Chemical Reactions and Properties
Thiadiazolo[3,2-a]pyrimidines undergo various chemical reactions, including condensation with aromatic and heterocyclic aldehydes, to yield products with diverse functional groups. These reactions demonstrate the chemical versatility and reactivity of thiadiazolo[3,2-a]pyrimidines, making them valuable scaffolds in synthetic chemistry (Kukaniev et al., 1999).
Scientific Research Applications
Antifungal Effects
Research indicates that derivatives similar to the compound have significant antifungal properties. For instance, Jafar et al. (2017) synthesized various dimethylpyrimidin-derivatives and found that they have potent antifungal effects against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Anti-Inflammatory and Analgesic Properties
Abu-Hashem et al. (2020) conducted a study on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from Visnaginone and Khellinone, demonstrating significant anti-inflammatory and analgesic activities. They specifically noted that certain compounds were effective as COX-1/COX-2 inhibitors and displayed notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antibacterial Activity
The synthesis and assessment of heterocyclic compounds, including thiadiazole derivatives, have shown promising results in antibacterial applications. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and found them to be effective insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates potential for antibacterial applications as well (Fadda et al., 2017).
Antimicrobial Effects
Maddila et al. (2016) synthesized a series of benzothiazole pyrimidine derivatives and found that they exhibited excellent antibacterial and antifungal activities. This suggests the potential for such compounds, including the one , to be developed as antimicrobial agents (Maddila et al., 2016).
Antiproliferative Activity
Nagaraju et al. (2020) synthesized a class of compounds including thiazole/benzothiazole fused pyranopyrimidine derivatives. They found these compounds to exhibit selective cytotoxicity to cancer cells, indicating potential for antiproliferative applications (Nagaraju et al., 2020).
properties
IUPAC Name |
(6E)-5-imino-6-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]-5-prop-2-enylphenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-4-5-18-12-17(13-20-23(26)29-25(28-24(20)30)34-15-27-29)14-21(31-3)22(18)33-11-10-32-19-8-6-16(2)7-9-19/h4,6-9,12-15,26H,1,5,10-11H2,2-3H3/b20-13+,26-23? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGJWSJAEXSRAN-FEGZGKEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2OC)C=C3C(=N)N4C(=NC3=O)SC=N4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2OC)/C=C/3\C(=N)N4C(=NC3=O)SC=N4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-butylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4620686.png)

![3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B4620691.png)


![N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620698.png)
![N-(3-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620718.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620727.png)
![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4620740.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620742.png)

![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)